4-N-BUTOXYBENZYLIDENE-4'-PENTYLANILINE

Description

BenchChem offers high-quality 4-N-BUTOXYBENZYLIDENE-4'-PENTYLANILINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-N-BUTOXYBENZYLIDENE-4'-PENTYLANILINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-pentylphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO/c1-3-5-7-8-19-9-13-21(14-10-19)23-18-20-11-15-22(16-12-20)24-17-6-4-2/h9-16,18H,3-8,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVNADYIJXVWHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068201 |

Source

|

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-05-4 |

Source

|

| Record name | N-[(4-Butoxyphenyl)methylene]-4-pentylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39777-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-((4-butoxyphenyl)methylene)-4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 4-n-butoxybenzylidene-4'-pentylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of advanced materials, liquid crystals stand out for their unique combination of fluidity and long-range molecular order. Among these, Schiff base liquid crystals have garnered significant attention due to their rich polymorphism and tunable properties. This guide provides a comprehensive technical overview of the fundamental properties of a prominent member of this class: 4-n-butoxybenzylidene-4'-pentylaniline. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized understanding of the causality behind its behavior and the experimental methodologies used to elucidate it. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Identity and Synthesis

Chemical Structure and Nomenclature

4-n-butoxybenzylidene-4'-pentylaniline is a thermotropic liquid crystal belonging to the Schiff base (or azomethine) class of compounds. Its molecular structure consists of a central imine (-CH=N-) linkage connecting two phenyl rings. One ring is substituted with a butoxy group (-O(CH₂)₃CH₃) and the other with a pentyl group (-(CH₂)₄CH₃).

Systematic Name: 4-butoxy-N-(4-pentylphenyl)benzaldimine Common Acronym: While not universally standardized, it is sometimes referred to in literature by abbreviations derived from its structure. CAS Registry Number: 39777-05-4[1]

Synthesis Protocol

The synthesis of 4-n-butoxybenzylidene-4'-pentylaniline is typically achieved through a condensation reaction between 4-n-butoxybenzaldehyde and 4-n-pentylaniline. This reaction is a classic example of Schiff base formation.

Reaction Scheme:

Step-by-Step Methodology:

-

Reactant Preparation: Equimolar amounts of 4-n-butoxybenzaldehyde and 4-n-pentylaniline are required. The purity of the reactants is critical for obtaining a high-quality liquid crystal with sharp phase transitions. It is recommended to use reactants with a purity of at least 98%.

-

Solvent and Catalyst: The reaction is typically carried out in a suitable solvent such as absolute ethanol or methanol. A few drops of a weak acid, like glacial acetic acid, can be added to catalyze the reaction.

-

Reaction Conditions: The mixture is refluxed for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, until a constant melting point is achieved.

-

Characterization: The final product should be characterized to confirm its structure and purity. Standard techniques include Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the imine bond (C=N stretch), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the overall molecular structure.

Mesomorphic and Thermodynamic Properties

The defining characteristic of 4-n-butoxybenzylidene-4'-pentylaniline is its ability to form multiple liquid crystalline phases (mesophases) upon heating and cooling. These transitions are associated with specific changes in enthalpy.

Phase Transitions

This compound is known to exhibit a rich polymorphism, including smectic and nematic phases. The transition from the crystalline solid to the first liquid crystal phase, subsequent transitions between different liquid crystal phases, and finally the transition to the isotropic liquid are key characteristics.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) | Notes |

| Solid → Smectic (unspecified) | < 44.4 | Data not available | The presence of smectic phases below this temperature has been reported.[2] |

| Smectic → Nematic | Data not available | Data not available | The exact temperature and enthalpy for this transition require further experimental determination. |

| Nematic → Isotropic Liquid | 80.5 | Data not available | This is the clearing point of the liquid crystal.[2] |

Note: The specific types of smectic phases (e.g., Smectic A, Smectic B) and their transition temperatures and enthalpies require detailed characterization, often through a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[3]

Experimental Protocol for DSC Analysis:

-

Sample Preparation: A small amount of the 4-n-butoxybenzylidene-4'-pentylaniline sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Calibration: The DSC instrument must be calibrated for temperature and enthalpy using standard reference materials (e.g., indium) before the experiment.

-

Thermal Program:

-

Heating Scan: The sample is heated at a controlled rate (e.g., 5-10 °C/min) from a temperature below its lowest expected transition to a temperature well into the isotropic phase.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 5-10 °C/min) back to the starting temperature.

-

Second Heating Scan: A second heating scan is often performed to ensure thermal history effects are minimized and to obtain more reproducible transition temperatures.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic peaks on the heating scan correspond to phase transitions (e.g., solid to liquid crystal, liquid crystal to isotropic liquid). The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Self-Validation: The reproducibility of transition temperatures and enthalpy values across multiple heating and cooling cycles confirms the thermal stability of the compound and the reliability of the measurements.

Caption: Workflow for DSC analysis of liquid crystal phase transitions.

Optical Properties

The anisotropic nature of 4-n-butoxybenzylidene-4'-pentylaniline's liquid crystalline phases gives rise to unique optical properties, most notably birefringence.

Refractive Indices and Birefringence

In the nematic phase, this material is uniaxial, meaning it has two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the director (the average direction of the long molecular axes), and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. The difference between these is the birefringence (Δn = nₑ - nₒ).

Refractive Index Data (at λ = 589.3 nm):

| Temperature (°C) | nₑ | nₒ | Δn |

| 45.5 | 1.658 | 1.530 | 0.128 |

| 55.0 | 1.648 | 1.534 | 0.114 |

| 65.0 | 1.632 | 1.538 | 0.094 |

| 75.0 | 1.606 | 1.544 | 0.062 |

| 80.5 (Isotropic) | 1.556 | 1.556 | 0 |

Data extracted from Revannasiddaiah and Krishnamurti (1979).[2]

Polarized Optical Microscopy (POM) for Texture Identification

POM is a powerful technique for identifying liquid crystal phases based on the characteristic optical textures they exhibit.

Experimental Protocol for POM Analysis:

-

Sample Preparation: A small amount of the liquid crystal is placed between a clean glass slide and a coverslip. The sample is then placed on a hot stage attached to the polarized light microscope.

-

Observation during Heating and Cooling: The sample is slowly heated from the solid phase through its mesophases to the isotropic liquid phase. The temperature is then slowly lowered. The textures observed at different temperatures are recorded.

-

Texture Identification:

-

Nematic Phase: Typically exhibits a "Schlieren" texture with dark brushes (extinctions) that correspond to regions where the director is aligned with the polarizer or analyzer.

-

Smectic Phases: Often show "focal-conic" or "fan-like" textures due to the layered arrangement of the molecules.

-

-

Self-Validation: The observation of characteristic textures at temperatures corresponding to the transitions identified by DSC provides a cross-validation of the phase assignments.

Caption: Workflow for POM analysis of liquid crystal textures.

Dielectric Properties

The response of 4-n-butoxybenzylidene-4'-pentylaniline to an external electric field is described by its dielectric properties. These are crucial for applications in display technologies.

Expected Dielectric Behavior:

-

Positive Dielectric Anisotropy: The butoxy and pentyl chains are electron-donating, and the imine group has a dipole moment. The overall molecular dipole is expected to have a significant component along the long axis, leading to Δε > 0.

-

Frequency Dependence: The dielectric permittivity will show a frequency dependence, with relaxation processes occurring at different frequencies corresponding to different molecular motions.

-

Temperature Dependence: Both ε∥ and ε⊥, and consequently Δε, are temperature-dependent, generally decreasing with increasing temperature within a given mesophase.

Structure-Property Relationships

The fundamental properties of 4-n-butoxybenzylidene-4'-pentylaniline are a direct consequence of its molecular structure:

-

Rod-like Shape: The elongated, rigid core formed by the two phenyl rings and the imine linkage is essential for the formation of orientationally ordered liquid crystal phases.

-

Flexible End Chains: The butoxy and pentyl chains provide the necessary flexibility and intermolecular interactions that influence the stability and type of mesophases formed. Longer chains tend to favor the formation of more ordered smectic phases.

-

Polarity: The ether linkage and the imine group introduce polarity into the molecule, which is responsible for its dielectric properties and its response to electric fields.

Conclusion

4-n-butoxybenzylidene-4'-pentylaniline serves as a quintessential example of a thermotropic liquid crystal, exhibiting a rich array of fundamental properties that are intricately linked to its molecular architecture. This guide has provided an in-depth look at its synthesis, thermodynamic behavior, and optical and dielectric characteristics, grounded in established experimental protocols. A comprehensive understanding of these core properties is paramount for researchers and scientists aiming to harness the potential of this and similar materials in the development of novel technologies. Further investigation into the specific smectic phases and a detailed dielectric spectroscopy study would provide an even more complete picture of this fascinating material.

References

-

Syrbu, A. M., et al. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. Fine Chemical Technologies, 16(3), 208-218. [Link]

-

LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]

-

National Institute of Standards and Technology. (n.d.). p-Butoxybenzylidene-p-pentylaniline. NIST Chemistry WebBook. [Link]

-

Revannasiddaiah, D., & Krishnamurti, D. (1979). Birefringence of N-(p-propoxybenzylidene)-p-pentylaniline and N-(p-butoxybenzylidene)-p-pentylaniline. Molecular Crystals and Liquid Crystals, 53(1-2), 63-68. [Link]

-

Wikipedia. (2023). Differential scanning calorimetry. In Wikipedia. [Link]

Sources

An In-depth Technical Guide to 4-n-butoxybenzylidene-4'-pentylaniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-n-butoxybenzylidene-4'-pentylaniline, a thermotropic liquid crystal belonging to the Schiff base class of mesogens. This document delves into the fundamental aspects of its molecular structure, synthesis, and purification, and offers a detailed exploration of its physicochemical properties, with a particular focus on its nematic liquid crystalline phase. Methodologies for its characterization using modern analytical techniques are presented, alongside a discussion of its potential applications in materials science and electro-optical devices. This guide is intended for researchers, scientists, and professionals in materials chemistry and drug development who require a deep technical understanding of this class of compounds.

Introduction: Understanding the Mesogenic Nature

4-n-butoxybenzylidene-4'-pentylaniline is an organic compound that exhibits a state of matter intermediate between a crystalline solid and an isotropic liquid.[1] This state, known as a liquid crystal (or mesophase), is characterized by molecules that possess a degree of orientational order but lack long-range positional order.[2] Specifically, this compound is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature.[2]

Its molecular architecture is key to its mesogenic behavior. The molecule consists of three main parts:

-

A rigid central core composed of two phenyl rings linked by an imine (-CH=N-) group. This rigidity helps maintain molecular alignment.

-

A flexible butoxy chain (-O(CH₂)₃CH₃) at one end.

-

A flexible pentyl chain (-(CH₂)₄CH₃) at the other end.

These flexible terminal chains contribute to the molecule's ability to flow in the liquid crystal state while the rigid core promotes the anisotropic alignment essential for mesophase formation.[1] This rod-like (calamitic) shape is a common feature of molecules that form nematic phases.[1] The nematic phase is the simplest liquid crystal phase, characterized by long-range orientational order where the molecules tend to point in a common direction, known as the director, but have no positional order.[1][2] This compound is a close analog of the widely studied liquid crystal N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), and its properties are of significant interest for structure-property relationship studies.[3]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of 4-n-butoxybenzylidene-4'-pentylaniline is achieved through a Schiff base condensation reaction. This reaction involves the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form an imine.[4] The specific pathway involves the reaction of 4-n-butoxybenzaldehyde with 4-n-pentylaniline.[5]

Synthesis Reaction Pathway

The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which facilitates the dehydration step.

Caption: Synthesis of 4-n-butoxybenzylidene-4'-pentylaniline via Schiff base condensation.

Detailed Experimental Protocol

This protocol describes a reliable method for synthesizing and purifying the target compound. The causality behind each step is explained to ensure a robust and reproducible workflow.

Materials:

-

4-n-butoxybenzaldehyde (1 equivalent)

-

4-n-pentylaniline (1 equivalent)[6]

-

Absolute Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reactant Dissolution: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-n-butoxybenzaldehyde in absolute ethanol.

-

Causality: Ethanol is chosen as the solvent because it readily dissolves both reactants and is easy to remove post-reaction.

-

-

Amine Addition: While stirring, add 1.0 equivalent of 4-n-pentylaniline to the solution.

-

Catalyst Introduction: Add a few drops of glacial acetic acid to the mixture.[7]

-

Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the final dehydration step to form the stable imine bond.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

-

-

Crystallization: After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. The product should begin to precipitate. Cooling the flask further in an ice bath will maximize the yield of the crude product.[9]

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification (Recrystallization): The key to obtaining a material with sharp, well-defined phase transitions is high purity. Recrystallize the crude product from absolute ethanol until a constant transition temperature is achieved (as verified by DSC, see Section 4.1).

-

Causality: Recrystallization is an effective purification technique for solid organic compounds. Impurities remain in the hot solvent while the pure compound crystallizes upon cooling. Repeating this process until the melting and clearing points are constant is a self-validating method to confirm purity.

-

Physicochemical and Mesomorphic Properties

The properties of 4-n-butoxybenzylidene-4'-pentylaniline are defined by its molecular structure. As a thermotropic liquid crystal, its most important characteristics are its phase transition temperatures.

Core Properties and Phase Transitions

The following table summarizes the key identifiers and physical properties of the precursor, 4-pentylaniline, as the specific data for the final product is not centrally cataloged. The behavior of the final product is inferred from homologous series.[5]

| Property | Value | Source |

| Precursor: 4-pentylaniline | ||

| Molecular Formula | C₁₁H₁₇N | [6] |

| Molecular Weight | 163.26 g/mol | [6] |

| CAS Number | 33228-44-3 | [6] |

| Density | 0.919 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.53 | |

| Product: 4-n-butoxybenzylidene-4'-pentylaniline | ||

| Phase Sequence | Crystal (Cr) ↔ Nematic (N) ↔ Isotropic (I) | [5] |

The phase transitions are reversible upon heating and cooling. The transition from the ordered crystalline solid to the nematic phase involves the loss of positional order, while the molecules retain their average orientational alignment.[2] The subsequent transition from the nematic to the isotropic liquid phase involves the loss of this remaining orientational order, resulting in a completely random molecular arrangement.[2]

Molecular Ordering in Different Phases

The distinct physical properties of each phase arise from the differences in molecular arrangement.

Caption: Schematic of molecular order in solid, nematic, and isotropic phases.

Analytical Characterization Techniques

Confirming the identity and purity, and characterizing the mesomorphic properties of 4-n-butoxybenzylidene-4'-pentylaniline requires a suite of analytical techniques.[3]

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpy changes associated with phase transitions.[10] In a DSC experiment, the heat flow into the sample is measured as a function of temperature. Phase transitions appear as peaks in the DSC thermogram.

-

Cr → N Transition (Melting): A sharp endothermic peak indicating the transition from the crystalline solid to the nematic phase.

-

N → I Transition (Clearing): A smaller endothermic peak corresponding to the transition from the nematic to the isotropic liquid phase. The temperature at which this occurs is known as the clearing point.

The sharpness of these peaks is a reliable indicator of sample purity; impurities will broaden the peaks and depress the transition temperatures.

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visualize the anisotropic nature of liquid crystal phases.[10] When a thin film of the nematic sample is viewed between crossed polarizers, it will appear brightly colored with characteristic textures. The most common texture for a nematic phase is the Schlieren texture, which features dark brushes that correspond to regions where the director is aligned with the polarizer or analyzer.[2] As the sample is heated through the clearing point, these textures will vanish, and the field of view will become completely dark (extinguished), as the isotropic liquid does not rotate the plane of polarized light.

Spectroscopic Confirmation

Standard spectroscopic methods are used to verify the molecular structure post-synthesis.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most critical confirmation is the appearance of a strong absorption band around 1625-1605 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration. Concurrently, the disappearance of the C=O stretch from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretches from the starting amine (around 3400-3300 cm⁻¹) confirms the reaction's completion.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet in the δ = 8.1-8.6 ppm region, corresponding to the methine proton (-CH=N-).[8] The spectra will also show characteristic signals for the aromatic protons and the aliphatic protons of the butoxy and pentyl chains.

-

¹³C NMR: The carbon of the imine group will appear in the δ = 158-164 ppm range.[8]

-

Applications and Future Directions

Like its analogs (e.g., MBBA), 4-n-butoxybenzylidene-4'-pentylaniline is primarily of interest for its application in electro-optical devices. The orientational order of the nematic phase can be easily manipulated by an external electric field.[2] This property is the fundamental principle behind liquid crystal displays (LCDs).[2]

When placed between two electrodes, the rod-shaped molecules align themselves with the applied electric field. By controlling the voltage, the orientation of the molecules can be switched, which in turn modulates the transmission of light passing through the material. This allows for the creation of pixels that can be turned on or off. The specific transition temperatures and dielectric anisotropy of this compound determine its suitability for particular display applications. Further research into homologous series allows for the fine-tuning of these properties to meet the demands of advanced display technologies.[11]

Safety and Handling

-

4-pentylaniline: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6]

-

GHS Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[12]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93162, 4-Pentylaniline. Available at: [Link]

-

Case Western Reserve University (n.d.). Introduction to Liquid Crystals. Available at: [Link]

-

Wikipedia (2024). Liquid crystal. Available at: [Link]

-

Ha, S. T., Lee, T. L., Yeap, G. Y., Lin, H. C., Ito, M. M., & Subramaniam, R. T. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Bulletin of the Korean Chemical Society, 32(8), 2880-2886. Available at: [Link]

-

Taylor & Francis Online (n.d.). Liquid Crystals Reviews Journal. Available at: [Link]

-

Al-Dujaili, A. H., et al. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals, 654(1), 1-10. Available at: [Link]

-

Shaikh, K. A., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Advanced Research, 4(7), 1776-1780. Available at: [Link]

-

Sharma, R. K., & Singh, P. (2012). Comparative Study for Synthesis of Schiff Base Ligand. International Journal of Research in Chemistry and Environment, 2(3), 232-236. Available at: [Link]

-

Rev.Adv. Mater. Sci. 44 (2016) 398-406. Available at: [Link]

-

Wikipedia (2024). Schiff base. Available at: [Link]

-

IONiC / VIPEr (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33363, (p-Methoxybenzylidene)-p-butylaniline. Available at: [Link]

-

ChemBK (2024). 4-pentylaniline. Available at: [Link]

-

Mohammed, A. S., et al. (2012). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Journal of the Korean Chemical Society, 56(2), 229-235. Available at: [Link]

Sources

- 1. uh.edu [uh.edu]

- 2. Liquid crystal - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Schiff base - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]

- 10. bhu.ac.in [bhu.ac.in]

- 11. tandfonline.com [tandfonline.com]

- 12. chembk.com [chembk.com]

synthesis of 4-n-butoxybenzylidene-4'-pentylaniline for beginners

An In-depth Technical Guide to the Synthesis of 4-n-butoxybenzylidene-4'-pentylaniline

This guide provides a comprehensive overview of the synthesis, purification, and characterization of the thermotropic liquid crystal, 4-n-butoxybenzylidene-4'-pentylaniline. Designed for researchers and scientists, it details the underlying chemical principles, a step-by-step experimental protocol, and the analytical techniques required to validate the final product.

Introduction: The World of Schiff Base Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. This dual nature has led to their widespread application in technologies such as liquid crystal displays (LCDs). Among the various classes of liquid crystals, those based on a Schiff base (or azomethine) linkage (-CH=N-) are particularly noteworthy.

Schiff base liquid crystals are renowned for the feasibility and low cost of their synthetic procedures.[1] They are typically formed through a condensation reaction between an aldehyde and a primary amine.[1][2][3] The resulting imine bond is relatively stable, ensuring the integrity of the liquid crystal phase over a broad temperature range.[4] The target molecule of this guide, 4-n-butoxybenzylidene-4'-pentylaniline, is a classic example of a calamitic (rod-like) liquid crystal that exhibits a nematic phase at temperatures slightly above ambient conditions.

The Chemistry: Mechanism of Schiff Base Formation

The synthesis of 4-n-butoxybenzylidene-4'-pentylaniline is a prime example of imine formation. This acid-catalyzed reaction involves the nucleophilic addition of a primary amine to a carbonyl compound, followed by dehydration.[2][5]

The mechanism proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-pentylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-n-butoxybenzaldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in the formation of a neutral intermediate known as a carbinolamine or hemiaminal.

-

Protonation of the Hydroxyl Group: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated. This converts the -OH group into a much better leaving group, water (-OH2+).[5]

-

Dehydration: The lone pair on the nitrogen atom helps to eliminate the water molecule, forming a carbon-nitrogen double bond.

-

Deprotonation: A water molecule or another base removes a proton from the nitrogen atom, yielding the final neutral imine product (the Schiff base) and regenerating the acid catalyst.

The overall reaction is reversible. Therefore, to drive the equilibrium towards the product, it is advantageous to remove the water formed during the reaction.[5] However, in many simple preparations like this one, the reaction proceeds to a high yield without the explicit removal of water.

Caption: Reaction mechanism for the acid-catalyzed formation of a Schiff base.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of 4-n-butoxybenzylidene-4'-pentylaniline.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Equiv.) | Physical State |

| 4-n-butoxybenzaldehyde | 178.23 | 1.0 | Liquid[6][7] |

| 4-pentylaniline | 163.27 | 1.0 | Liquid/Solid |

| Absolute Ethanol | 46.07 | Solvent | Liquid |

| Glacial Acetic Acid | 60.05 | Catalyst | Liquid |

| Equipment | |||

| 100 mL Round-bottom flask | |||

| Reflux condenser | |||

| Magnetic stirrer/hotplate | |||

| Buchner funnel and flask | |||

| Beakers, Graduated cylinders |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards: 4-pentylaniline is known to cause skin and eye irritation and may cause respiratory irritation.[8] 4-butoxybenzaldehyde can also cause serious eye irritation.[7] Handle these chemicals in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Step-by-Step Synthesis Procedure

-

Reactant Addition: In a 100 mL round-bottom flask, dissolve 0.02 mol of 4-n-butoxybenzaldehyde (3.57 g) in 30 mL of absolute ethanol.

-

Amine Addition: To this solution, add an equimolar amount (0.02 mol, 3.27 g) of 4-pentylaniline.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[9][10]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Let the reaction proceed under gentle reflux for 4-6 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Crystallization: After the reflux period, turn off the heat and allow the solution to cool to room temperature. A yellow precipitate should begin to form. To maximize the yield, place the flask in an ice bath for 30 minutes.

-

Isolation: Collect the solid crude product by suction filtration using a Buchner funnel.

-

Washing: Wash the collected crystals two to three times with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[10]

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40 °C) to obtain the crude 4-n-butoxybenzylidene-4'-pentylaniline.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Schiff base - Wikipedia [en.wikipedia.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Butoxybenzaldehyde | 5736-88-9 | TCI AMERICA [tcichemicals.com]

- 8. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. environmentaljournals.org [environmentaljournals.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Liquid Crystal Phases of 4-n-butoxybenzylidene-4'-pentylaniline (4O.5)

This guide provides a comprehensive technical overview of the thermotropic liquid crystal, 4-n-butoxybenzylidene-4'-pentylaniline. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the mesomorphic behavior of calamitic (rod-shaped) liquid crystals. We will explore the synthesis, phase transitions, and structural characteristics of this compound, grounded in established experimental methodologies.

Introduction: The Significance of Schiff Base Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Thermotropic liquid crystals, which undergo phase transitions as a function of temperature, are pivotal in numerous technologies, most notably in liquid crystal displays (LCDs).[2][3] Among this class of materials, Schiff bases (or azomethines) are of particular interest due to their straightforward synthesis and the tunability of their mesomorphic properties.[4][5]

The molecule at the core of this guide, 4-n-butoxybenzylidene-4'-pentylaniline, is a classic example of a Schiff base liquid crystal. Its structure consists of two phenyl rings linked by an imine group (-CH=N-), with a butoxy chain on one end and a pentyl chain on the other. This elongated, rigid molecular structure is a prerequisite for the formation of anisotropic liquid crystal phases.[1] The notation often used for this homologous series is nO.m, where 'n' is the number of carbon atoms in the alkoxy chain and 'm' is the number of carbon atoms in the alkyl chain. Therefore, 4-n-butoxybenzylidene-4'-pentylaniline is commonly referred to as 4O.5 .

Molecular Structure and Synthesis

The synthesis of 4O.5 is a well-established procedure involving the condensation reaction of 4-n-butoxybenzaldehyde and 4-n-pentylaniline.[5][6] This reaction, typically catalyzed by a few drops of acetic acid in an ethanol solvent, results in the formation of the central imine linkage and a molecule of water.

Core Reactants:

-

4-n-butoxybenzaldehyde

-

4-n-pentylaniline[7]

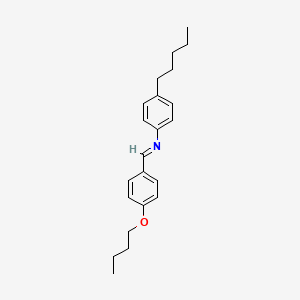

The resulting molecular structure of 4-n-butoxybenzylidene-4'-pentylaniline is presented below:

Caption: Molecular structure of 4-n-butoxybenzylidene-4'-pentylaniline (4O.5).

Thermotropic Phase Behavior

The defining characteristic of 4O.5 is its rich polymorphism, exhibiting multiple distinct liquid crystal phases upon heating from its crystalline solid state before transitioning to an isotropic liquid. The precise temperatures at which these transitions occur are critical parameters for any potential application.

Phase Transition Temperatures

The phase transitions of 4O.5 have been determined through techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). The sequence of phases observed upon heating is as follows:

Table 1: Phase Transition Temperatures of 4-n-butoxybenzylidene-4'-pentylaniline (4O.5)

| Transition | Temperature (°C) |

| Crystal to Smectic B (Cr → SmB) | 32.0 |

| Smectic B to Smectic C (SmB → SmC) | 49.5 |

| Smectic C to Smectic A (SmC → SmA) | 51.0 |

| Smectic A to Nematic (SmA → N) | 63.0 |

| Nematic to Isotropic Liquid (N → I) | 77.0 |

Note: These transition temperatures are based on seminal work in the field and represent the onset of the transition upon heating.

Characterization of the Mesophases

a) The Nematic (N) Phase: The nematic phase is the least ordered of the liquid crystal phases.[3] Molecules in the nematic phase possess long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack any long-range positional order, and their centers of mass are randomly distributed as in a conventional liquid.[8] Under a polarizing optical microscope, the nematic phase of 4O.5 exhibits a characteristic "threaded" or "Schlieren" texture.

b) The Smectic Phases (SmA, SmC, SmB): Smectic phases are distinguished from the nematic phase by the presence of partial positional order.[3] The molecules are not only orientationally aligned but are also segregated into layers.

-

Smectic A (SmA): This is the least ordered smectic phase. The molecules are oriented, on average, perpendicular to the layer planes. The layers themselves can slide past one another, imparting a fluid-like nature to the material.

-

Smectic C (SmC): The smectic C phase is similar to the smectic A, but the molecules are tilted at a specific angle with respect to the layer normal.[9] This tilt is a collective phenomenon and is a key characteristic of this phase.

-

Smectic B (SmB): The smectic B phase is a more ordered smectic phase. In addition to the layered structure, there is also hexagonal ordering of the molecules within the layers. This increased order makes the SmB phase more "solid-like" than the SmA or SmC phases.

Caption: Phase transition sequence of 4O.5 upon cooling.

Experimental Protocols for Characterization

The elucidation of the liquid crystal phases of 4O.5 relies on a suite of complementary analytical techniques. The causality behind using multiple techniques is to build a self-validating system: calorimetry detects the energy of transitions, microscopy visualizes the phases, and diffraction determines the underlying molecular structure.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] Phase transitions are observed as peaks or shifts in the baseline of the DSC thermogram, corresponding to the enthalpy change (ΔH) associated with the transition.

Experimental Workflow:

-

Sample Preparation: A small, accurately weighed sample of 4O.5 (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard material with a known melting point, such as indium.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min).

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and the integrated area of each peak, which corresponds to the enthalpy of the transition. First-order transitions (e.g., Cr → SmB, SmA → N) typically show sharp, well-defined peaks, while second-order transitions may appear as a change in the heat capacity.

Caption: Experimental workflow for DSC analysis.

Polarizing Optical Microscopy (POM)

Principle: POM is an indispensable tool for identifying liquid crystal phases.[9] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can split a beam of light into two rays. When placed between crossed polarizers, this birefringence results in the generation of interference colors and characteristic textures that act as fingerprints for each mesophase.

Experimental Protocol:

-

Sample Preparation: A small amount of 4O.5 is placed on a clean glass slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a programmable hot stage mounted on the microscope.

-

Observation: The sample is slowly heated from its crystalline phase through its mesophases to the isotropic liquid. The distinct optical textures are observed and recorded at each phase.

-

Phase Identification: The observed textures (e.g., Schlieren for nematic, focal-conic fan for smectic A, broken focal-conic for smectic C) are compared to established standards to identify the phases. The temperatures at which these textures transform into one another are recorded and correlated with DSC data.

X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for determining the molecular arrangement in condensed matter.[6] For liquid crystals, small-angle X-ray scattering (SAXS) provides information about the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) gives information about the short-range molecular correlations.

Causality in Experimental Choice: While POM can identify a phase as "smectic," it often cannot distinguish between different smectic types with certainty. XRD provides the definitive structural information required for unambiguous phase identification. For instance, the SAXS pattern of a smectic A phase will show a sharp, low-angle reflection corresponding to the layer spacing, which is typically close to the molecular length. In a smectic C phase, this layer spacing will be smaller due to the molecular tilt.

Experimental Protocol:

-

Sample Preparation: The 4O.5 sample is loaded into a thin-walled glass capillary tube.

-

Temperature Control: The capillary is placed in a temperature-controlled holder within the X-ray beam.

-

Data Collection: Diffraction patterns are collected at various temperatures corresponding to the different mesophases identified by DSC and POM.

-

Data Analysis: The positions of the diffraction peaks are used to calculate structural parameters. The low-angle peak gives the smectic layer spacing (d) via Bragg's Law (nλ = 2d sinθ). The high-angle diffuse peak provides information on the average intermolecular distance.

Conclusion and Future Outlook

4-n-butoxybenzylidene-4'-pentylaniline (4O.5) serves as a model system for understanding the complex phase behavior of calamitic liquid crystals. Its well-defined sequence of nematic and multiple smectic phases provides a rich landscape for fundamental studies of phase transitions and molecular ordering. The experimental framework detailed herein—combining calorimetry, microscopy, and diffraction—represents a robust, self-validating approach to the characterization of such materials.

For professionals in drug development, understanding the phase behavior of such amphiphilic molecules can provide insights into membrane interactions and self-assembly processes. For materials scientists, the ability to predict and control the mesomorphic properties of Schiff bases through synthetic modification of the terminal chains remains a fertile area of research, driving the development of new materials for advanced optical and electronic applications.

References

-

Uddin, M. J., et al. (2017). Mesomorphic properties of liquid crystalline compounds with chalconyl central linkage in two phenyl rings. Taylor & Francis Online. [Online] Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. MDPI. [Online] Available at: [Link]

-

S, Murthy, A. K., et al. (1982). Birefringence of N-(p-propoxybenzylidene)-p-pentylaniline and N-(p-butoxybenzylidene)-p-pentylaniline. Semantic Scholar. [Online] Available at: [Link]

-

Rao, N. M., et al. (2013). Synthesis, Characterization and Phase Transition Studies of N-(4-Butoxybenzylidene)-4-alkyloxy Anilines through Dilatometry. Semantic Scholar. [Online] Available at: [Link]

-

Wikipedia. Liquid crystal. [Online] Available at: [Link]

-

Ohta, K., et al. (2020). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. [Online] Available at: [Link]

-

Kılıc¸, M., & C¸ınar, Z. (2007). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. ResearchGate. [Online] Available at: [Link]

-

Drozd-Rzoska, A., et al. (2023). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO 3 Nanoparticles. MDPI. [Online] Available at: [Link]

-

Donald, A. M. (2006). The mesomorphic state (Chapter 5) - Physical Properties of Polymers. Cambridge University Press & Assessment. [Online] Available at: [Link]

-

NIST. 4-Butyl-N-(4-ethoxybenzylidene)aniline. [Online] Available at: [Link]

-

Srinivasu, C., et al. (2013). Phase Transitions in p-(Phenyl Benzylidene)-p1-Alkylaniline Compounds: A Dilatometric Study. ResearchGate. [Online] Available at: [Link]

-

Pisipati, V. G. K. M., et al. (1984). Phase-transition studies in polymesomorphic compounds. 1. Density studies in N-(p-n-hexyloxybenzylidene)-p-n-butylaniline. ACS Publications. [Online] Available at: [Link]

-

NIST. Benzaldehyde, 4-(dimethylamino)-. [Online] Available at: [Link]

-

Oh, C. K. (1970). Low-temperature mesomorphism in terminally substituted benzylideneanilines. ACS Publications. [Online] Available at: [Link]

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. The mesomorphic state (Chapter 5) - Physical Properties of Polymers [cambridge.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. H26569.06 [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica [mdpi.com]

4-n-butoxybenzylidene-4'-pentylaniline CAS number 39777-05-4

An In-depth Technical Guide to 4-n-butoxybenzylidene-4'-pentylaniline (CAS 39777-05-4): Synthesis, Characterization, and Mesomorphic Properties

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-n-butoxybenzylidene-4'-pentylaniline, a Schiff base compound known for its liquid crystalline properties. Designed for researchers, materials scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, thermal behavior, and potential applications of this mesogenic material. The narrative emphasizes the causal relationships behind experimental methodologies, ensuring a blend of theoretical understanding and practical insight.

Introduction: The Significance of a Schiff Base Liquid Crystal

4-n-butoxybenzylidene-4'-pentylaniline belongs to the class of thermotropic liquid crystals, materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. Its molecular structure, featuring a rigid core composed of two phenyl rings linked by an imine (-CH=N-) group and flexible alkyl/alkoxy chains at its termini, is archetypal for inducing mesomorphism. The discovery of similar Schiff bases, such as MBBA (4-methoxybenzylidene-4'-butylaniline), was a pivotal moment in the development of liquid crystal displays (LCDs) and sparked extensive research into the structure-property relationships of these materials[1].

While the primary applications of such materials are in electro-optic devices, their unique properties—anisotropy and responsiveness to external stimuli—make them valuable tools in broader scientific contexts. For professionals in drug development, liquid crystals serve as highly ordered yet fluid matrices. They can be employed as anisotropic solvents to determine the molecular geometry of solutes via NMR spectroscopy, act as sensitive transducers in biosensors for detecting molecular binding events, or function as structured carriers for drug delivery systems. Understanding the fundamental properties of a model liquid crystal like 4-n-butoxybenzylidene-4'-pentylaniline provides a foundational framework for harnessing these advanced applications.

Molecular Structure and Physicochemical Properties

The defining feature of 4-n-butoxybenzylidene-4'-pentylaniline is its elongated, rod-like molecular shape, which is conducive to the formation of ordered, anisotropic liquid crystal phases. The central Schiff base linkage provides structural rigidity and influences the electronic properties, while the terminal butoxy and pentyl chains provide flexibility and modulate intermolecular interactions, which in turn dictate the specific mesophases and transition temperatures.

Diagram: Molecular Structure of 4-n-butoxybenzylidene-4'-pentylaniline

Caption: Molecular structure of 4-n-butoxybenzylidene-4'-pentylaniline.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39777-05-4 | [2] |

| Molecular Formula | C₂₂H₂₉NO | [2][3] |

| Molecular Weight | 323.47 g/mol | [2][3] |

| IUPAC Name | N-[(4-butoxyphenyl)methylene]-4-pentylaniline | [2] |

| Appearance | Varies with temperature (solid, liquid crystal, or liquid) | Inferred |

| Purity | >98.0% (T) available commercially | [4] |

Synthesis and Purification

The synthesis of 4-n-butoxybenzylidene-4'-pentylaniline is a classic example of Schiff base formation via a condensation reaction. This reaction provides a robust and high-yielding pathway to the target molecule. The causality is straightforward: the nucleophilic nitrogen of the primary amine (4-pentylaniline) attacks the electrophilic carbon of the aldehyde (4-n-butoxybenzaldehyde), followed by the elimination of a water molecule to form the stable imine bond.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product upon cooling and is verified through the characterization methods outlined in the next section.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one molar equivalent of 4-n-butoxybenzaldehyde and one molar equivalent of 4-pentylaniline in absolute ethanol. A typical scale would be 5-10 mmol in 20-30 mL of solvent[1][5].

-

Catalysis: Add a few drops (typically 2-3) of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.

-

Reaction: Heat the mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed[5].

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product, being less soluble in cold ethanol, should precipitate. Alternatively, the reaction mixture can be poured into a beaker of ice-cold water to induce precipitation[5].

-

Purification: Collect the crude solid product by suction filtration and wash it several times with cold ethanol or deionized water to remove unreacted starting materials and the catalyst. For high purity, the product must be recrystallized from a suitable solvent, typically absolute ethanol, until a constant melting point is achieved.

Structural and Thermal Characterization

A multi-technique approach is essential to validate the identity, purity, and physical properties of the synthesized compound. Each technique provides a unique piece of the puzzle, and together they form a self-validating analytical system.

Diagram: Analytical Workflow

Caption: Integrated workflow for the characterization of the synthesized compound.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. The most telling sign of a successful reaction is the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) from 4-n-butoxybenzaldehyde and the N-H stretches (around 3300-3400 cm⁻¹) from 4-pentylaniline, coupled with the appearance of a strong imine (C=N) stretching vibration around 1605–1625 cm⁻¹[6]. Other expected peaks include C(sp²)-H stretches from the aromatic rings (~3000-3100 cm⁻¹) and C(sp³)-H stretches from the alkyl chains (~2850-2960 cm⁻¹)[7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a detailed map of the proton environment. The most characteristic signal is the singlet for the imine proton (-N=CH-), which is expected to appear significantly downfield, typically in the range of δ 8.3-8.8 ppm[8]. Aromatic protons will appear between δ 6.8-7.9 ppm. The protons of the alkoxy and alkyl chains will appear upfield, with the -OCH₂- protons around δ 4.0 ppm and the terminal -CH₃ groups below δ 1.0 ppm[9][10].

-

¹³C NMR: Confirms the carbon skeleton. The imine carbon should appear around δ 160-163 ppm[8]. Aromatic carbons will be in the δ 114-155 ppm range, and the aliphatic carbons of the chains will be found upfield (δ 14-70 ppm).

-

Thermal and Microscopic Analysis

-

Differential Scanning Calorimetry (DSC): DSC is the primary tool for determining the temperatures and enthalpies of phase transitions. A sample is heated and cooled at a controlled rate, and the heat flow is measured. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions, such as crystal-to-liquid crystal, liquid crystal-to-liquid crystal, and liquid crystal-to-isotropic liquid[11]. For compounds like this, one would expect to see transitions defining the boundaries of nematic and/or smectic phases.

-

Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase. Each mesophase has a characteristic optical texture when viewed between crossed polarizers. For example, the nematic phase often exhibits a "schlieren" texture with two- and four-brush singularities. Smectic phases typically show "focal conic" or "mosaic" textures[1][12]. By observing the sample on a hot stage while heating and cooling, the textures can be correlated with the transition temperatures identified by DSC.

Mesomorphic (Liquid Crystal) Properties

The interplay between the rigid aromatic core and the flexible terminal chains in 4-n-butoxybenzylidene-4'-pentylaniline gives rise to its liquid crystalline behavior. Upon heating from the solid state, the compound does not melt directly into an isotropic liquid but first passes through one or more mesophases.

-

Nematic (N) Phase: Characterized by long-range orientational order, where the molecules tend to align along a common axis (the director), but there is no positional order. This phase behaves as a liquid with anisotropic properties[13].

-

Smectic (Sm) Phases: These are more ordered than the nematic phase, possessing both orientational order and some degree of positional order, typically forming layered structures[14].

The specific sequence of phases and transition temperatures is highly sensitive to the length of the terminal chains. Based on data for homologous series, it is probable that 4-n-butoxybenzylidene-4'-pentylaniline exhibits a nematic phase and potentially one or more smectic phases at lower temperatures.

Diagram: Phase Transitions on Heating

Caption: A potential phase transition sequence for the compound upon heating.

Safety and Handling

Table 2: Recommended Safety Precautions

| Hazard Category | Precautionary Measures | Justification |

| Skin Contact | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. | Precursor (4-pentylaniline) is a known skin irritant[15]. |

| Eye Contact | Wear safety glasses with side shields or chemical goggles. | Precursor is a known serious eye irritant[15]. |

| Inhalation | Handle in a well-ventilated area or in a chemical fume hood. | Precursor may cause respiratory irritation[15]. |

| Storage | Store in a tightly sealed container in a cool, dark place. | Protects from moisture and light, which can degrade Schiff bases. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Standard practice for organic chemicals. |

Conclusion

4-n-butoxybenzylidene-4'-pentylaniline is a representative member of the Schiff base family of liquid crystals. Its synthesis is achieved through a reliable condensation reaction, and its structure and properties are readily confirmed using a standard suite of analytical techniques including FT-IR, NMR, DSC, and POM. Its thermotropic liquid crystalline behavior makes it a subject of interest for materials science and provides a platform for exploring advanced applications in sensing and structured media relevant to the pharmaceutical and life sciences. Adherence to appropriate safety protocols, based on the known hazards of its chemical precursors, is essential for its handling and investigation.

References

-

More, S. A., Sakle, N., & Mokale, S. N. (2023). Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents. ResearchGate. [Link]

-

Drozd-Rzoska, A., et al. (2021). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. [Link]

-

Usha, M. K., et al. (2014). STATIC ELECTRICAL CONDUCTIVITY OF LIQUID CRYSTALLINE P-BUTOXYBENZYLIDENE P-HEPTYLANILINE. International Journal of Modern Physics: Conference Series. [Link]

-

PubChem. (n.d.). 4-Pentylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ha, S.-T., et al. (n.d.). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Oriental Journal of Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Chakraborty, B., & Chakrabarti, B. K. (2021). A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. arXiv. [Link]

-

Morishige, K., & Uematsu, A. (2021). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

mzCloud. (2015). 4 Pentylaniline. Retrieved from [Link]

-

Kim, D. (n.d.). Phase transitions in liquid crystals. Stanford University. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Xu, Z., et al. (2022). IR spectral curves of compounds with identified functional groups within fentanyl. ResearchGate. [Link]

-

Raj, A. M. E., et al. (2021). FT-IR spectra of CLMPDI and BPCLDI. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). p-Butoxybenzylidene-p-pentylaniline. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). p-Butoxybenzylidene-p-pentylaniline. NIST WebBook, SRD 69. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Butoxybenzylidene-p-pentylaniline (CAS 39777-05-4). Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. p-Butoxybenzylidene-p-pentylaniline [webbook.nist.gov]

- 3. p-Butoxybenzylidene-p-pentylaniline [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 4'-N-BUTOXYBENZYLIDENE-4-ACETYLANILINE(17224-18-9) IR Spectrum [m.chemicalbook.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. journalcra.com [journalcra.com]

- 13. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 14. arxiv.org [arxiv.org]

- 15. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure of 4-n-butoxybenzylidene-4'-pentylaniline

An In-depth Technical Guide to the Molecular Structure of 4-n-butoxybenzylidene-4'-pentylaniline

Introduction: Unveiling a Quintessential Mesogen

4-n-butoxybenzylidene-4'-pentylaniline, often abbreviated as BBPA or 4O.5, stands as a canonical example of a calamitic (rod-like) thermotropic liquid crystal. Its importance in the field of materials science stems not from exceptional performance in modern displays, but from its role as a model compound for fundamental research. The relatively simple and accessible molecular architecture of BBPA allows for a clear investigation into the relationship between molecular structure and the emergence of mesomorphic phases, particularly the nematic phase. This guide provides a comprehensive exploration of its molecular structure, from its synthesis and spectroscopic identity to the thermal and optical characterization of its liquid crystalline behavior. For researchers and professionals in materials chemistry and drug development, understanding such model systems provides foundational knowledge on the principles of molecular self-assembly and structure-property relationships.

PART 1: Molecular Architecture and Conformation

The defining characteristic of 4-n-butoxybenzylidene-4'-pentylaniline is its elongated, semi-rigid structure, a prerequisite for the formation of liquid crystal phases. The molecule is a Schiff base, synthesized from the condensation of an aldehyde and an amine.

Core Structural Features:

-

Central Core: The molecule is built around a central benzylideneaniline core (-C₆H₄-CH=N-C₆H₄-). This core is largely planar and provides the necessary structural rigidity.

-

Imine Linkage (-CH=N-): This Schiff base linkage connects the two phenyl rings. While it contributes to the planarity of the core, rotation around the C-N single bonds is possible, influencing the overall molecular conformation.

-

Terminal Chains: Two flexible chains are attached at the para-positions of the phenyl rings:

-

Anisotropy: The combination of the rigid core and the flexible chains results in a high degree of molecular shape anisotropy, promoting the orientational order characteristic of liquid crystals.

Caption: Molecular structure of 4-n-butoxybenzylidene-4'-pentylaniline.

PART 2: Synthesis and Spectroscopic Verification

The synthesis of Schiff base liquid crystals is a foundational technique in materials chemistry, valued for its efficiency and reliability. The formation of BBPA is achieved through a condensation reaction.

Experimental Protocol: Synthesis of BBPA

Causality: This reaction proceeds via nucleophilic attack of the amine group of 4-n-pentylaniline on the carbonyl carbon of 4-n-butoxybenzaldehyde, followed by the elimination of a water molecule to form the stable imine linkage. A catalytic amount of acid is often used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-n-butoxybenzaldehyde (1.0 eq) and 4-n-pentylaniline (1.0 eq) in absolute ethanol.[3][4] A typical concentration is 0.5 mmol of each reactant in 10 mL of ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to act as a catalyst.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture in an ice bath. The product, being less soluble in cold ethanol than the reactants, will precipitate out.

-

Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallization: For high purity, recrystallize the solid product from absolute ethanol until a constant phase transition temperature is achieved, confirming the purity of the compound.

Caption: Workflow for the synthesis of 4-n-butoxybenzylidene-4'-pentylaniline.

Spectroscopic Data and Interpretation

Spectroscopy is indispensable for verifying the molecular structure of the synthesized product.[4]

| Technique | Key Feature | Expected Wavenumber / Chemical Shift | Interpretation |

| FTIR | C=N Stretch (Imine) | ~1605–1625 cm⁻¹ | Confirms the formation of the Schiff base linkage.[3] |

| C-O-C Stretch (Ether) | ~1105–1250 cm⁻¹ | Indicates the presence of the butoxy group.[3] | |

| C(sp³)-H Stretch | ~2850–2960 cm⁻¹ | Aliphatic C-H bonds in the pentyl and butoxy chains.[5] | |

| C(sp²)-H Stretch | ~3000–3100 cm⁻¹ | Aromatic C-H bonds in the phenyl rings.[6] | |

| ¹H NMR | Imine Proton (-CH=N-) | δ ≈ 8.3-8.6 ppm (singlet) | Highly deshielded proton, characteristic of the imine group.[3] |

| Aromatic Protons | δ ≈ 6.8-7.8 ppm (multiplets) | Protons on the two distinct phenyl rings. | |

| Methoxy Protons (-OCH₂-) | δ ≈ 3.9-4.1 ppm (triplet) | Protons on the carbon adjacent to the ether oxygen.[3][7] | |

| Alkyl/Alkoxy Protons | δ ≈ 0.9-1.8 ppm (multiplets) | Protons of the CH₂ and CH₃ groups in the flexible chains. | |

| ¹³C NMR | Imine Carbon (-C=N-) | δ ≈ 160-162 ppm | Confirms the imine carbon.[3] |

| Aromatic Carbons | δ ≈ 115-155 ppm | Carbons of the phenyl rings. | |

| Alkoxy Carbon (-OCH₂-) | δ ≈ 68 ppm | Carbon adjacent to the ether oxygen.[3] | |

| Alkyl/Alkoxy Carbons | δ ≈ 14-35 ppm | Carbons of the flexible end chains. |

PART 3: Characterization of Mesomorphic Behavior

The defining feature of BBPA is its ability to form liquid crystalline phases. The transition between these phases is driven by temperature, and their identification relies on a combination of thermal analysis and microscopy.

Differential Scanning Calorimetry (DSC)

Expertise: DSC is a powerful technique for quantifying the thermodynamics of phase transitions.[8][9] It measures the heat flow into or out of a sample as a function of temperature.[10] For a liquid crystal, endothermic peaks upon heating correspond to transitions from a more ordered state to a less ordered one (e.g., Crystal → Nematic → Isotropic). The temperature at the peak maximum is taken as the transition temperature (T), and the area under the peak corresponds to the enthalpy of transition (ΔH).

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of the purified BBPA into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sample loss upon heating. Place an empty, sealed pan in the reference position.

-

Thermal Program:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase) to erase any previous thermal history.

-

Cool the sample at the same rate to a temperature below its crystallization point.

-

Perform a second heating scan at the same rate. The data from this second scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: Identify the temperatures and enthalpies of the phase transitions from the resulting thermogram. A typical compound like BBPA would show a Crystal-Nematic transition and a Nematic-Isotropic transition (clearing point).

Polarized Optical Microscopy (POM)

Trustworthiness: While DSC confirms the presence and thermodynamics of phase transitions, POM provides visual confirmation of the type of liquid crystal phase.[11][12] Each mesophase has a characteristic optical texture that arises from the way it interacts with polarized light, acting as a unique fingerprint for identification.[13]

Protocol for POM Analysis:

-

Sample Preparation: Place a small amount of BBPA on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a programmable hot stage mounted on the polarizing microscope.

-

Observation: Heat the sample into its isotropic liquid phase, where the field of view will appear dark under crossed polarizers because the isotropic liquid does not rotate the plane of polarized light.

-

Texture Identification: Slowly cool the sample from the isotropic phase. As the sample transitions into the nematic phase, birefringent "droplets" will nucleate and grow, coalescing into a characteristic texture. The Schlieren texture , with its dark brushes (extinctions) meeting at point defects (disclinations), is a definitive identifier for the nematic phase.

-

Correlation with DSC: Correlate the temperatures at which these textural changes occur with the transition temperatures observed in the DSC thermogram to definitively assign phases to the thermal events.

Caption: Integrated workflow for liquid crystal phase characterization.

Conclusion

The is a deliberate design of rigid and flexible segments that gives rise to its mesomorphic properties. Its straightforward synthesis via a Schiff base condensation makes it an accessible compound for study. The identity and purity are rigorously confirmed through a suite of spectroscopic techniques, including FTIR and NMR. The critical link between its elongated molecular shape and its function as a liquid crystal is elucidated through thermal analysis with DSC and visual identification of the nematic phase using POM. As such, BBPA serves as an exemplary system for demonstrating the core principles of designing and characterizing thermotropic liquid crystals, providing invaluable insights for researchers in materials science and related fields.

References

-

mzCloud. (2015, October 16). 4 Pentylaniline. [Link]

-

ResearchGate. (2018). Liquid-crystalline properties of 4-octyloxybenzylidene-4′-alkyloxyanilines and their mixtures with 4-pentyloxybenzylidene-4′-heptylaniline. [Link]

-

Molecular Crystals and Liquid Crystals. Birefringence of N-(p-propoxybenzylidene)-p-pentylaniline and N-(p-butoxybenzylidene)-p-pentylaniline. [Link]

-

Al-Dujaili, A. H. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of various poly(butylene.... [Link]

-

Prabavathi, N., et al. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. ResearchGate. [Link]

-

MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

-

PubChem. 4-Pentylaniline. [Link]

-

MDPI. (2022). On-Chip Polarization Light Microscopy. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014). STATIC ELECTRICAL CONDUCTIVITY OF LIQUID CRYSTALLINE P-BUTOXYBENZYLIDENE P-HEPTYLANILINE. [Link]

-

Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics. [Link]

-

MDPI. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]

-

ResearchGate. (n.d.). Optical microscopy (top) and polarized optical microscopy (bottom) for.... [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Ha, S.-T., et al. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry. [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry. [Link]

-

NIST. Benzaldehyde, 4-methoxy-. [Link]

-

The McCrone Group. (n.d.). Polarized Light Microscopy. [Link]

-

ResearchGate. (n.d.). Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from.... [Link]

-

Human Metabolome Database. (2015). 4-Methoxybenzaldehyde 1H NMR Spectrum. [Link]

-

Holland, C., et al. (2019). Differential Scanning Calorimetry of Native Silk Feedstock. Macromolecular Bioscience. [Link]

-

SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. [Link]

-

National Center for Biotechnology Information. (2016). On the Use of Reflection Polarized Optical Microscopy for Rapid Comparison of Crystallinity and Phase Segregation of P3HT:PCBM Thin Films. [Link]

-

PrepChem.com. Synthesis of 4-tert.-pentylaniline. [Link]

-

Knowledge UChicago. (2017). Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase. [Link]

-